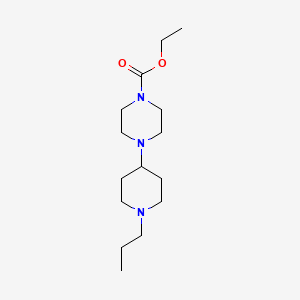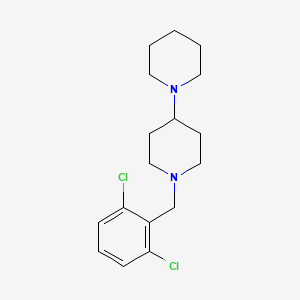
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This pyrazole derivative is synthesized using a specific method that involves the reaction of various chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its biological activity through the modulation of specific molecular targets. The compound has been shown to inhibit the activity of specific enzymes and proteins, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits significant biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research. Additionally, the compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. However, the compound also exhibits several limitations. The mechanism of action of the compound is not fully understood, making it difficult to optimize its activity. Additionally, the compound exhibits low solubility in water, making it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole. One potential direction is the further optimization of the compound's biological activity. This could involve the synthesis of analogs of the compound with improved activity. Another potential direction is the development of new drugs based on the compound's activity. Additionally, the compound's potential applications in material science could be further explored, including its use in the synthesis of new materials with unique properties.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole involves the reaction of 4-bromoacetophenone, 2-chloroacetophenone, and 2-thiophenecarboxaldehyde in the presence of hydrazine hydrate. This reaction results in the formation of the desired pyrazole derivative. The reaction is carried out under specific conditions, including the use of a suitable solvent and temperature.
Scientific Research Applications
3-(4-bromophenyl)-1-(2-chlorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound exhibits significant biological activity, making it a potential candidate for the development of new drugs. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, the compound has been used in the synthesis of various materials, including nanoparticles and polymers.
properties
IUPAC Name |
5-(4-bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2S/c20-14-9-7-13(8-10-14)16-12-18(19-6-3-11-24-19)23(22-16)17-5-2-1-4-15(17)21/h1-11,18H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZUIQUGEROABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-2-(2-chlorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)

![2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)